![molecular formula C17H18N2O2 B13725933 6-(Benzyloxy)-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13725933.png)
6-(Benzyloxy)-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Benzyloxy)-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one is a chemical compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one typically involves the reaction of 1-isopropyl-1H-benzo[d]imidazol-2(3H)-one with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Benzyloxy)-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-(Benzyloxy)-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive benzimidazole derivatives.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-(Benzyloxy)-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzimidazole core. This interaction can modulate various biochemical pathways, leading to its observed biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
2-Phenylbenzimidazole: Known for its antiviral and anticancer properties.
6-Methoxybenzimidazole: Exhibits antimicrobial activity.
Uniqueness
6-(Benzyloxy)-1-isopropyl-1H-benzo[d]imidazol-2(3H)-one is unique due to the presence of both benzyloxy and isopropyl groups, which may enhance its biological activity and selectivity compared to other benzimidazole derivatives. These structural modifications can influence its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C17H18N2O2 |
|---|---|
Molekulargewicht |
282.34 g/mol |
IUPAC-Name |
5-phenylmethoxy-3-propan-2-yl-1H-benzimidazol-2-one |
InChI |
InChI=1S/C17H18N2O2/c1-12(2)19-16-10-14(8-9-15(16)18-17(19)20)21-11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3,(H,18,20) |
InChI-Schlüssel |
JPSNQCIRAMMEFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C2=C(C=CC(=C2)OCC3=CC=CC=C3)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


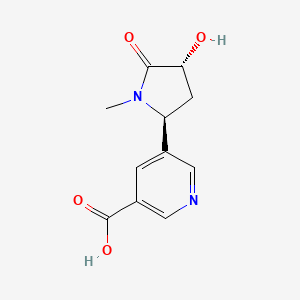
![trans 4-[tert-Butoxycarbonyl-(tetrahydro-pyran-4-ylmethyl)-amino]-cyclohexanecarboxylic acid](/img/structure/B13725859.png)
![(R)-4-methyl-3,4-dihydro-2H-pyrido[3,4-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B13725862.png)


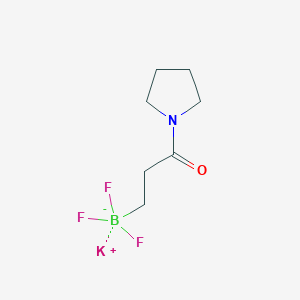
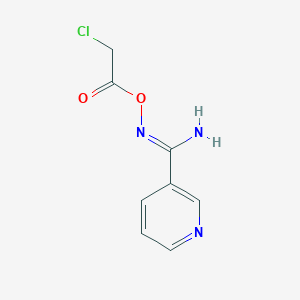

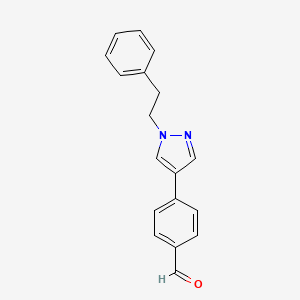
![[1-(But-3-en-1-yl)-1H-indol-5-yl]methanamine](/img/structure/B13725918.png)
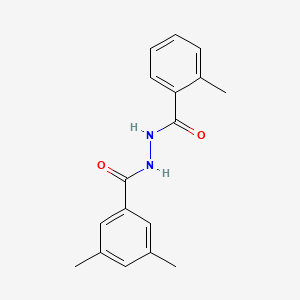
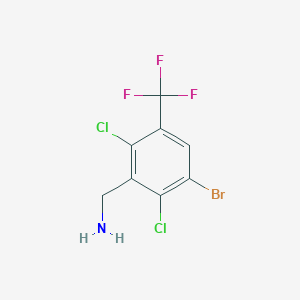
![4,4,5,5-Tetramethyl-2-[4'-(methylsulfonyl)biphenyl-4-yl]-1,3,2-dioxaborolane](/img/structure/B13725939.png)

